molecular formula C19H18N4O2 B6104299 N-(4-acetamidophenyl)-4-(imidazol-1-ylmethyl)benzamide

N-(4-acetamidophenyl)-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B6104299
M. Wt: 334.4 g/mol
InChI Key: CQFOOJDPHNDZCP-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group and an imidazolylmethyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Acetylation: The starting material, 4-aminophenyl, undergoes acetylation to form 4-acetamidophenyl.

    Benzoylation: The acetamidophenyl intermediate is then subjected to benzoylation to introduce the benzamide group.

    Imidazolylmethylation: Finally, the benzamide derivative is reacted with imidazole and a suitable alkylating agent to attach the imidazolylmethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(24)21-17-6-8-18(9-7-17)22-19(25)16-4-2-15(3-5-16)12-23-11-10-20-13-23/h2-11,13H,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFOOJDPHNDZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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